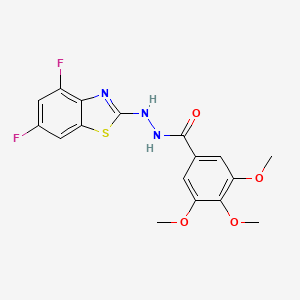

![molecular formula C15H9N3O5S B2630503 N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 681159-78-4](/img/structure/B2630503.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

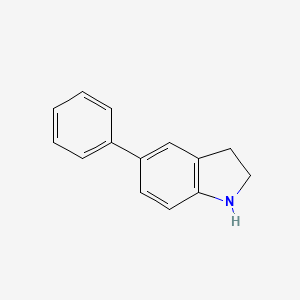

The compound contains a chromeno[4,3-d]thiazol group, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Nitrofuran is a type of antimicrobial agent that has been used in treating urinary tract infections .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The nitrofuran group is likely to contribute to the reactivity of the compound .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution . The nitro group in the nitrofuran part of the molecule could potentially make the molecule more reactive.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the exact structure and the presence of other functional groups.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research into compounds with structures related to "N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide" often focuses on their synthesis and chemical properties. For example, studies on synthetic protocols for chromen-6-ones, which share structural similarities, highlight the importance of these compounds in pharmacology due to their presence in secondary metabolites with considerable biological activities (Mazimba, 2016). Such research underscores the ongoing need for efficient synthetic routes to access compounds with potential therapeutic uses.

Antitumor Activity

Compounds with imidazole derivatives, including structures similar to the chromeno[4,3-d]thiazol moiety, have been reviewed for their antitumor activities. These studies suggest that certain structural motifs are associated with biological properties conducive to the development of new antitumor drugs. This reflects the broader interest in exploring how specific chemical frameworks can contribute to cancer treatment (Iradyan et al., 2009).

Repurposed Drug Applications

Research on nitazoxanide, a nitrothiazole compound, demonstrates the potential for repurposing existing drugs for new therapeutic applications. This reflects a broader scientific interest in assessing the utility of compounds with specific functional groups, such as nitrofurans, across various diseases, including infectious diseases and possibly cancer (Bharti et al., 2021).

Environmental Impact and Safety

The environmental impact and safety profiles of chemicals with similar structures are also of interest, particularly in terms of their potential to contribute to nitrous oxide emissions. Understanding these impacts is crucial for developing safer and more environmentally friendly pharmaceuticals (Hu et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole moiety have been reported to exhibit significant anticancer activities against various cancer cell lines . Therefore, it is plausible that N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide may also target cancer cells.

Mode of Action

Compounds with similar structures have been reported to inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . Therefore, it is possible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways related to cell proliferation and dna replication . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects such as inhibition of cell proliferation.

Pharmacokinetics

The ic50 value, which represents the concentration of a compound that reduces a biological function or response by 50%, has been reported for similar compounds . This value can provide some insight into the compound’s bioavailability and efficacy.

Result of Action

Similar compounds have been reported to exhibit significant anticancer activities against various cancer cell lines . Therefore, it is plausible that this compound may have similar molecular and cellular effects.

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds . Therefore, it is plausible that similar environmental factors may influence the action of this compound.

Propriétés

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O5S/c19-14(10-5-6-12(23-10)18(20)21)17-15-16-13-8-3-1-2-4-9(8)22-7-11(13)24-15/h1-6H,7H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMMMPRJGBGTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

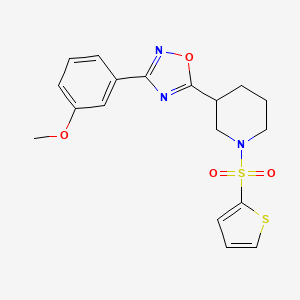

![N-cyclohexyl-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2630427.png)

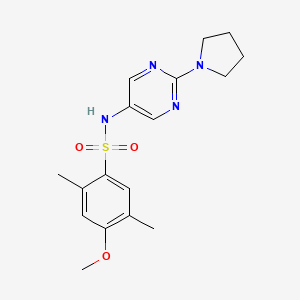

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2630433.png)

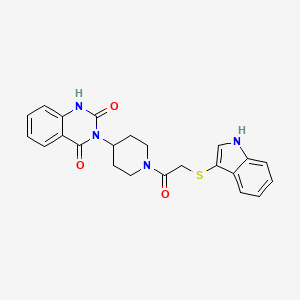

![2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2630435.png)

![(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2630436.png)